molecular formula C6H6N4 B159556 2-Aminobenzotriazole CAS No. 1614-11-5

2-Aminobenzotriazole

Cat. No.: B159556
CAS No.: 1614-11-5
M. Wt: 134.14 g/mol
InChI Key: YYZVLEJDGSWXII-UHFFFAOYSA-N
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Description

2-Aminobenzotriazole is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial applications.

Mechanism of Action

Target of Action

2-Aminobenzotriazole is primarily known to interact with cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various chemical entities within the body. The compound’s interaction with these enzymes can significantly influence the metabolic pathways of other substances .

Mode of Action

The mode of action of this compound involves its interaction with its primary targets, the CYP enzymes. It acts as a non-selective inhibitor of these enzymes . This means it can inhibit a wide range of CYP enzymes, thereby affecting the metabolism of various substances that are substrates for these enzymes .

Biochemical Pathways

This compound, through its inhibition of CYP enzymes, can affect various biochemical pathways. As CYP enzymes are involved in the metabolism of a wide range of substances, the inhibition of these enzymes can lead to alterations in these metabolic pathways . .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability. As a CYP inhibitor, it can affect the metabolism of various substances, potentially altering their pharmacokinetic profiles . .

Result of Action

The primary result of this compound’s action is the inhibition of CYP enzymes. This can lead to altered metabolism of various substances, potentially affecting their efficacy and safety profiles . For instance, it has been reported that the introduction of a this compound group in levofloxacin improved its antibacterial behavior via interactions with the target enzymes or direct penetration into bacteria .

Safety and Hazards

2-Aminobenzotriazole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system .

Future Directions

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that 2-Aminobenzotriazole and its derivatives have potential for further exploration and development in the field of medicinal chemistry and material sciences .

Biochemical Analysis

Biochemical Properties

2-Aminobenzotriazole exhibits several key properties that contribute to its biochemical versatility. These include excellent leaving group ability, electron-donating or electron-withdrawing character, stabilization of α-negative charges, and stabilization of radicals . It interacts with various enzymes and proteins, conferring unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Cellular Effects

The cellular effects of this compound are largely due to its interactions with enzymes and receptors in biological systems. Its diverse non-covalent interactions endow it with a broad spectrum of biological properties

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to interact with target enzymes or penetrate directly into bacteria, thereby improving antibacterial behavior . It also exhibits enzyme inhibition or activation and changes in gene expression

Dosage Effects in Animal Models

While there is evidence of the medicinal importance of benzotriazole derivatives, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities , specific information on the dosage effects of this compound in animal models is currently lacking.

Metabolic Pathways

This compound is commonly used as a non-selective inhibitor of cytochrome P450 (CYP) enzymes to assign contributions of CYP versus non-CYP pathways to the metabolism of new chemical entities

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminobenzotriazole can be synthesized through several methods. One common method involves the reaction of benzotriazole with hydroxylamine-O-sulfonic acid, which introduces the amino group at the second position . Another method involves the reduction of 2-nitrobenzotriazole using reducing agents such as iron powder or tin chloride under acidic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using cost-effective and readily available reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Properties

IUPAC Name

benzotriazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZVLEJDGSWXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167139
Record name 2H-1,2,3-Benzotriazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1614-11-5
Record name 2H-1,2,3-Benzotriazol-2-amine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614115
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Record name 1614-11-5
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Record name 2H-1,2,3-Benzotriazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminobenzotriazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Aminobenzotriazole synthesized?

A1: this compound can be synthesized through the direct amination of benzotriazole using hydroxylamine-O-sulphonic acid. Interestingly, this reaction also yields 1-aminobenzotriazole. []

Q2: What is the significance of the oxidation of this compound?

A2: The oxidation of this compound presents intriguing chemical outcomes. Utilizing oxidizing agents like lead tetra-acetate or iodobenzene diacetate leads to the formation of cis,cis-mucononitrile in high yield. [] This reaction highlights the potential of this compound as a precursor in organic synthesis.

Q3: Has this compound been investigated for biological activity?

A3: Yes, this compound has been explored as a potential building block for new drugs. For instance, it was used to synthesize a series of 1-[(5-nitrothenylidene)amino]azoles, which were evaluated for antiprotozoal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. [] This study highlights the potential of this compound derivatives in medicinal chemistry.

Q4: Are there any structural insights into this compound?

A4: X-ray crystallography studies have provided valuable insights into the molecular structure of this compound. The compound crystallizes in the P21/c space group with specific lattice parameters. [] Additionally, 15N NMR spectroscopy has been employed to characterize the compound and investigate the conformation of the amino group. []

Q5: Are there any safety concerns associated with handling this compound?

A5: It's important to note that the nitration of this compound with ethyl nitrate in the presence of sodium ethoxide can yield an N-nitroimide derivative. [] Some N-nitro compounds are known to be explosive and should be handled with extreme caution. Always consult the safety data sheet before working with this compound and its derivatives.

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